molecular formula C24H26N2O5S2 B2751070 Methyl 3-[(3,4-dimethylphenyl){2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate CAS No. 941962-13-6

Methyl 3-[(3,4-dimethylphenyl){2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate

Cat. No. B2751070
CAS RN: 941962-13-6
M. Wt: 486.6
InChI Key: CQWCTWFMJBDIRW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . It also contains dimethylphenyl and amino-oxoethyl groups attached to the thiophene ring.

Scientific Research Applications

Pharmaceuticals Synthesis

This compound is a valuable precursor in the synthesis of various pharmaceuticals. The thiophene moiety is a common structure found in many drugs due to its beneficial electronic properties . For instance, thiophene derivatives are known to exhibit a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities . The specific structure of Methyl 3-[(3,4-dimethylphenyl){2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate could be utilized to develop new medications with improved efficacy and reduced side effects.

Material Science

In material science, thiophene derivatives play a crucial role in the development of organic semiconductors . They are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . The compound could contribute to the advancement of these technologies by providing a stable, high-performance material for electronic components.

Corrosion Inhibition

Thiophene derivatives are also employed as corrosion inhibitors in industrial chemistry . They can form protective layers on metals, preventing oxidation and degradation. The specific compound could be investigated for its potential use in protecting metal surfaces, especially in harsh environments.

Antimicrobial Agents

The antimicrobial properties of thiophene derivatives make them candidates for developing new antimicrobial agents . Research could explore the efficacy of this compound against various bacterial and fungal strains, potentially leading to the creation of new classes of antibiotics or antifungal medications.

Anti-Atherosclerotic Agents

Some thiophene derivatives have been used in the synthesis of anti-atherosclerotic agents . Given the structural complexity and potential biological activity of this compound, it could be a promising candidate for the development of treatments for cardiovascular diseases.

Kinase Inhibition

Kinase inhibitors are important in cancer therapy, and thiophene derivatives have shown potential in this field . The compound could be studied for its ability to inhibit specific kinases involved in cancer cell proliferation, which might lead to new therapeutic options for cancer patients.

Future Directions

Thiophene and its derivatives, including the compound , have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

methyl 3-[[2-(3,4-dimethylanilino)-2-oxoethyl]-(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S2/c1-15-6-8-19(12-17(15)3)25-22(27)14-26(20-9-7-16(2)18(4)13-20)33(29,30)21-10-11-32-23(21)24(28)31-5/h6-13H,14H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWCTWFMJBDIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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